molecular formula C10H11N3O B1369182 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915919-76-5

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1369182
CAS No.: 915919-76-5
M. Wt: 189.21 g/mol
InChI Key: DTIGPHKXQOPZJJ-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with the 26S proteasome subunit Rpn6, which is crucial for protein degradation . This interaction can lead to the inhibition of proteasome activity, thereby affecting protein turnover and cellular homeostasis.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with the 26S proteasome subunit Rpn6 leads to the inhibition of proteasome activity, which in turn affects protein degradation and cellular homeostasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed to various tissues . The compound’s localization and accumulation within specific tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles by targeting signals or post-translational modifications . The compound’s localization within subcellular structures can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclization of amidoximes with nitriles. For instance, the reaction of an amidoxime with an aromatic nitrile in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole . Another method involves the use of acyl chlorides and hydroxylamine hydrochloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other oxadiazole derivatives such as:

These compounds share the oxadiazole ring but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique structure of this compound, with its phenyl group, imparts distinct properties that may enhance its effectiveness in specific applications .

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIGPHKXQOPZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589712
Record name 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-76-5
Record name 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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